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Compound of Interest

Compound Name: Azecan-2-one

CAS No.: 6142-53-6

Cat. No.: B3427706

Get Quote

Executive Summary
While Caprolactam (CPL) remains the feedstock for Nylon 6, its polymerization is

thermodynamically limited, resulting in high residual monomer content (~8-10%) that requires

costly extraction. Azecan-2-one (AZO), a 10-membered lactam, offers a superior

thermodynamic profile. Due to high transannular (Prelog) strain, AZO exhibits a higher enthalpy

of polymerization (

), leading to near-quantitative conversion (>99%) and yielding Nylon 10, a polymer with
superior dimensional stability and lower moisture absorption.

Thermodynamic Landscape: The Driving Force
The fundamental difference between these two monomers lies in their ring strain, which

dictates the equilibrium monomer concentration (

).
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-Caprolactam (7-membered): Possesses moderate angle strain (Baeyer strain) and
conformational strain. The ring is relatively stable, leading to a reversible polymerization
where the polymer is in equilibrium with significant monomer and cyclic oligomers.

Azecan-2-one (10-membered): Falls into the "medium ring" category (8–11 atoms). These

rings suffer from severe transannular (Prelog) strain due to the forced proximity of hydrogen

atoms across the ring.

Result: The relief of this strain upon ring-opening provides a massive enthalpic driving

force, far exceeding that of Caprolactam.

Thermodynamic Parameters Comparison
The following table summarizes the estimated thermodynamic parameters for bulk

polymerization.

Parameter -Caprolactam (CPL)
Azecan-2-one
(AZO)

Impact on
Processing

Ring Size 7 atoms 10 atoms
AZO has higher steric

bulk.

Ring Strain Source Angle & Torsion Transannular (Prelog)
AZO release drives

reaction forward.

Enthalpy (

)

to

kJ/mol

to

kJ/mol*

AZO is more

exothermic; requires

heat management.

Entropy (

)
J/(mol·K)

More negative than

CPL

Order increases

significantly for AZO.

at 250°C ~8.0 - 10.0% < 1.0%
AZO requires no

washing step.

*Note: Values for AZO are derived from general medium-ring lactam trends (Sebenda et al.) as

specific constants are rare in recent open literature.
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Kinetic Mechanism: Anionic Ring-Opening
Polymerization (AROP)
For high-performance applications, Anionic Ring-Opening Polymerization (AROP) is the

preferred route over hydrolytic polymerization due to its speed (minutes vs. hours) and ability to

process below the polymer melting point (casting).

The Activated Monomer Mechanism
Both monomers follow the "Activated Monomer" mechanism. The reaction does not propagate

by the attack of the chain end on a monomer, but rather by the attack of an activated monomer

anion on the growing chain end (N-acyllactam).

Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle. The "Activated Monomer" (Lactam Anion)

attacks the imide linkage of the growing chain.
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Caption: The Activated Monomer Mechanism. The lactam anion (generated by the catalyst)

acts as the nucleophile, attacking the N-acyllactam chain end. This cycle regenerates the

anion, ensuring rapid propagation.
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):

CPL: Very fast.[1] The 7-membered ring is sterically accessible.

AZO: Generally slower

(propagation constant) than CPL despite higher thermodynamic driving force. The
transannular hydrogens in the 10-membered ring create steric hindrance that impedes the
nucleophilic attack of the anion on the imide carbonyl.

Crystallization Rate:

Nylon 6 (from CPL): Crystallizes rapidly, often interfering with polymerization if

.

Nylon 10 (from AZO): Slower crystallization kinetics due to the longer aliphatic segment,

allowing for better control during casting processes.

Experimental Protocol: Comparative AROP
Safety Warning: Anionic polymerization is extremely sensitive to moisture. All steps must be

performed under dry nitrogen/argon.

Materials
Monomer A:

-Caprolactam (dried under vacuum at 50°C for 24h).

Monomer B: Azecan-2-one (recrystallized from cyclohexane, dried).

Catalyst: Sodium Caprolactamate (prepared in situ using NaH) or Bromomagnesium

lactamate (C1).

Activator: N-Acetylcaprolactam (C2) or N,N'-Isophthaloyl-bis-caprolactam.

Protocol Workflow
This protocol is designed for a Melt Casting setup.
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Melt Preparation:

Heat Monomer (CPL or AZO) to

C above its melting point (CPL

C; AZO

C).

Note: AZO has a significantly lower melting point, allowing for lower energy processing.

Catalyst/Activator Splitting:

Split the molten monomer into two equal beakers (A and B).

Beaker A: Add Catalyst (1.0 - 3.0 mol%). Stir at

C under

.

Beaker B: Add Activator (1.0 - 3.0 mol%). Stir at

C under

.

Mixing & Initiation:

Combine Beaker A and B rapidly into a pre-heated mold (

C).

Critical: For AZO, the exotherm will be higher. Ensure the mold has heat dissipation

capacity to prevent thermal degradation.

Polymerization:

CPL: Reaction completes in 2–10 minutes. Solidifies into Nylon 6.
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AZO: Reaction completes in 5–15 minutes (slightly slower propagation). Solidifies into

Nylon 10.

Post-Process:

CPL:REQUIRED: Hot water extraction (24h) to remove ~10% residual monomer.

AZO:OPTIONAL: Residual monomer is typically <1%. Extraction can often be skipped.

Material Properties Comparison
The structural difference (6 carbons vs. 10 carbons) dictates the final application suitability.

Property Nylon 6 (from CPL)
Nylon 10 (from
AZO)

Performance
Implication

Amide Density High Low
Nylon 10 has fewer H-

bonds per unit length.

Water Absorption
High (~9.5%

saturation)

Low (~3.0%

saturation)

Nylon 10 maintains

dimensions in humid

environments.

Melting Point C C

Nylon 10 processes at

lower temps but has

lower thermal ceiling.

Modulus (Dry) High (Stiff) Moderate (Flexible)

Nylon 10 is more

ductile/impact

resistant.

Chemical Resistance Good Excellent

Nylon 10 resists

hydrocarbons better

(closer to PE).

Logical Relationship of Properties (Graphviz)
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Nylon 6 (CPL) Nylon 10 (AZO)

Monomer Structure
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Caption: Structure-Property Relationship. Increasing the aliphatic chain length in AZO dilutes

the amide concentration, drastically lowering water uptake.

Conclusion
For researchers developing moisture-sensitive components or drug delivery systems requiring

dimensional stability, Azecan-2-one is the superior candidate. While its polymerization rate is

marginally slower due to steric effects, its thermodynamic driving force eliminates the need for

purification steps, and the resulting Nylon 10 exhibits "engineering plastic" performance

superior to the hygroscopic Nylon 6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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